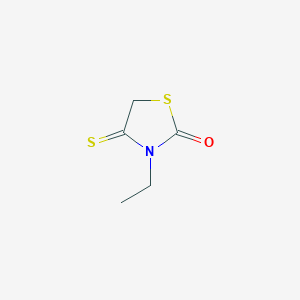

3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one

Description

3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one is a heterocyclic compound featuring a five-membered thiazolidinone core with an ethyl substituent at the N3 position and a sulfanylidene group at the C4 position. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and metal-chelating properties, and serve as intermediates in organic synthesis .

Properties

CAS No. |

63114-61-4 |

|---|---|

Molecular Formula |

C5H7NOS2 |

Molecular Weight |

161.3 g/mol |

IUPAC Name |

3-ethyl-4-sulfanylidene-1,3-thiazolidin-2-one |

InChI |

InChI=1S/C5H7NOS2/c1-2-6-4(8)3-9-5(6)7/h2-3H2,1H3 |

InChI Key |

AYIRFLKDGXPLOX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=S)CSC1=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches to Thiazolidin-4-ones

The synthesis of thiazolidin-4-ones typically involves cyclization reactions that form the five-membered ring containing sulfur and nitrogen atoms. The core strategies include:

One-pot three-component reactions : These involve the condensation of a primary amine, an oxo-compound (aldehyde or ketone), and a thiolic agent (such as mercaptoacetic acid or its derivatives). This method efficiently forms 2-substituted-4-thiazolidinones under various conditions, including heating with dehydrating agents, acylation agents, or microwave-assisted synthesis.

Knoevenagel condensation : This method is prominent for synthesizing 5-ene-4-thiazolidinones by condensing the thiazolidinone core with aldehydes or ketones. The reaction exploits the nucleophilic methylene group at the C5 position to form exocyclic double bonds, often under catalytic or solvent-mediated conditions.

Cyclocondensation of thioureas with halogen-carboxylic acids : This [2+3]-cyclocondensation approach is useful for simultaneously forming the heterocyclic ring and the C5 exocyclic double bond, adaptable to microwave irradiation and green chemistry protocols.

Specific Preparation of 3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one

While direct literature exclusively on 3-ethyl-4-sulfanylidene-1,3-thiazolidin-2-one is limited, the compound can be synthesized by adapting established methods for 2- and 3-substituted thiazolidinones:

Starting Materials : Ethyl-substituted precursors such as ethylamine or ethyl mercaptoacetate can be used as the source of the 3-ethyl group. The sulfanylidene (thioxo) group at position 4 is introduced by using thiocarbonyl reagents or Lawesson's reagent to convert carbonyl groups into thiocarbonyls during or after ring formation.

-

- Formation of the thiazolidinone ring : React ethylamine with a suitable oxo-compound (e.g., ethyl glyoxylate) and a thiolic agent like mercaptoacetic acid or its ethyl ester under reflux or microwave conditions to form the 3-ethyl-4-thiazolidinone intermediate.

- Thionation : Convert the 4-oxo group to the 4-sulfanylidene group using thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P4S10) in an appropriate solvent (e.g., toluene) under reflux.

Microwave-Assisted Synthesis : Microwave irradiation has been shown to significantly reduce reaction times and improve yields for thiazolidinone derivatives, including those bearing alkyl substituents at position 3.

Representative Reaction Conditions and Yields

Analytical Characterization

Synthesized 3-ethyl-4-sulfanylidene-1,3-thiazolidin-2-one and related derivatives are characterized using:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of ethyl substituents and the thiazolidinone ring structure.

- Infrared Spectroscopy (IR) : Characteristic absorption bands for C=S stretching (~1190-1200 cm^-1) and C-N, C=O (if present) groups.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight of the compound, fragmentation patterns support structure.

- Melting Point Determination : Used to assess purity and confirm identity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidines.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or sulfur atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazolidinones.

Scientific Research Applications

3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase and aldose reductase, leading to its neuroprotective and anti-diabetic effects . Additionally, it can induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation .

Comparison with Similar Compounds

Substituent Effects on Molecular Architecture

- 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one (C11H11NOS2): The benzyl group at N3 promotes intermolecular C–H···O hydrogen bonds and C–H···π interactions, forming polymeric chains along the crystallographic c-axis. This contrasts with the ethyl group in the target compound, which likely reduces steric bulk and alters packing efficiency .

- 3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: The allyl group at N3 and nitrobenzylidene at C5 enhance π-conjugation, shifting UV-vis absorption maxima compared to non-conjugated derivatives. Such electronic effects are absent in the target compound due to its simpler substitution pattern .

Table 1: Structural and Physical Properties of Selected Thiazolidinones

Reactivity Trends

- Electrophilic Substitution: The sulfanylidene group at C4 in the target compound may act as a nucleophilic site for alkylation or metal coordination, analogous to thiazolidinones used in palladium(II) ion detection .

Spectroscopic and Analytical Data

Spectral Signatures

- IR Spectroscopy :

- NMR Spectroscopy :

Table 2: Comparative Spectral Data

*Inferred from analogs.

Biological Activity

3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one is a compound belonging to the thiazolidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Synthesis

The compound features a thiazolidine ring with a sulfanylidene group, contributing to its reactivity and biological interactions. The synthesis typically involves multi-step organic reactions, often starting from simpler thiazolidine derivatives and incorporating various substituents to enhance biological efficacy.

Biological Activities

1. Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one demonstrate effectiveness against various bacterial strains:

| Bacterial Strain | MIC (μg/ml) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.097 | |

| Escherichia coli | 3.125 | |

| Bacillus subtilis | 125 - 15.62 |

These results suggest that the compound may be comparable to established antibiotics such as amikacin.

2. Anticancer Activity

The anticancer potential of thiazolidine derivatives has been widely studied. For example, a series of synthesized compounds were tested for their inhibitory effects on breast cancer cell lines (MCF-7) using the Sulforhodamine B (SRB) assay:

| Compound | GI50 (µg/ml) | Activity |

|---|---|---|

| AB-12 | 28.5 | Significant growth inhibition |

| AB-6 | 50.7 | Moderate growth inhibition |

These findings indicate that specific thiazolidine derivatives can inhibit cancer cell proliferation effectively, potentially through mechanisms involving polo-like kinase 1 inhibition .

3. Anti-inflammatory Effects

Thiazolidine derivatives have also shown promise in modulating inflammatory responses. Some compounds exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases.

4. Antioxidant Activity

The antioxidant capacity of thiazolidine derivatives is noteworthy. Studies have reported various compounds demonstrating high radical scavenging activity:

| Compound | EC50 (µg/ml) | Comparison |

|---|---|---|

| Compound 4a | 60.83 ± 0.86 | 14 times more active than ibuprofen |

| Compound 4b | 73.58 ± 0.96 | Comparable to vitamin E |

These results underscore the potential of these compounds in combating oxidative stress-related conditions .

Case Studies

Several case studies highlight the therapeutic potential of thiazolidine derivatives:

- Antimicrobial Study : A study demonstrated that a newly synthesized derivative showed superior antibacterial activity compared to standard antibiotics against Gram-positive bacteria .

- Anticancer Research : A series of thiazolidine derivatives were evaluated for their anticancer properties against various cell lines, revealing promising results in inhibiting tumor growth through molecular docking studies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Ethyl-4-sulfanylidene-1,3-thiazolidin-2-one, and what are their key reaction conditions?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A green chemistry approach using β-cyclodextrin-SO3H as a catalyst under solvent-free conditions achieves high yields (80%) at reflux temperatures within 1 hour . Alternative methods include thioglycolic acid-mediated cyclization of Schiff bases, optimized with sulfamic acid or p-toluenesulfonic acid (p-TSA) under reflux. Key parameters include:

- Catalyst selection (e.g., β-cyclodextrin-SO3H vs. sulfanilic acid).

- Solvent-free conditions to enhance atom economy.

- Temperature control (reflux vs. room temperature).

| Catalyst | Time (h) | Yield (%) |

|---|---|---|

| β-cyclodextrin-SO3H | 1 | 80 |

| Sulfamic acid | 8 | 20 |

| p-TSA | 9 | 30 |

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography confirms the thiazolidinone core and sulfanylidene substituent, with bond lengths (e.g., C=S: ~1.65 Å) and angles consistent with related derivatives .

- Spectroscopy :

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch).

- NMR : ¹H NMR shows resonance for the ethyl group (~1.2–1.4 ppm) and aromatic protons (if applicable). ¹³C NMR confirms the carbonyl (~175 ppm) and thiocarbonyl (~195 ppm) signals.

Advanced Research Questions

Q. How can solvent effects and catalyst selection be optimized to improve synthesis yield and purity?

- Methodological Answer :

- Catalyst Optimization : β-cyclodextrin-SO3H outperforms traditional acids due to its Brønsted acidity and recyclability. A 10 mol% loading reduces side reactions .

- Solvent Effects : Solvent-free conditions minimize byproducts, while polar aprotic solvents (e.g., DMF) may enhance solubility but reduce yields.

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time dynamically.

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Methodological Answer :

- In Silico Validation : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetics. For example, discrepancies in thiocarbonyl reactivity may arise from solvent effects not modeled in simulations .

- Hybrid Approaches : Combine molecular docking (for biological activity predictions) with in vitro assays to validate antimicrobial or antiviral properties .

Q. How does substituent variation (e.g., ethyl vs. phenyl groups) impact the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the ethyl group with bulkier substituents (e.g., 4-methylphenyl) and test against bacterial strains. For example, 3-(4-methylphenyl) analogs show enhanced antibacterial activity due to improved lipophilicity .

- Biological Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to quantify efficacy .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under varying pH conditions?

- Methodological Answer :

- Controlled Degradation Studies : Incubate the compound at pH 2–12 and monitor degradation via HPLC. For instance, instability at pH >10 correlates with sulfanylidene hydrolysis, confirmed by LC-MS detection of thiol byproducts .

- Cross-Study Comparison : Reconcile discrepancies by standardizing buffer systems (e.g., phosphate vs. acetate) and temperature controls across labs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.